molecular formula C4H3Cl2N3O2S B6605398 4,6-dichloropyrimidine-5-sulfonamide CAS No. 2228939-93-1

4,6-dichloropyrimidine-5-sulfonamide

Cat. No.: B6605398
CAS No.: 2228939-93-1
M. Wt: 228.06 g/mol
InChI Key: CRFNYEPPBFJOSD-UHFFFAOYSA-N
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Description

4,6-Dichloropyrimidine-5-sulfonamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a sulfonamide group at position 5. It is widely used in various fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloropyrimidine-5-sulfonamide typically involves the chlorination of pyrimidine derivatives. One common method starts with 4,6-dihydroxypyrimidine, which undergoes chlorination using phosphorus oxychloride (POCl3) in the presence of a base such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Amination: The compound can undergo amination reactions to introduce amino groups at specific positions.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alkoxides

    Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA)

    Solvents: Ethanol, dimethyl sulfoxide (DMSO)

Major Products Formed:

Scientific Research Applications

4,6-Dichloropyrimidine-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dichloropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Properties

IUPAC Name

4,6-dichloropyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3O2S/c5-3-2(12(7,10)11)4(6)9-1-8-3/h1H,(H2,7,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFNYEPPBFJOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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